molecular formula C12H14BrNO B8450518 3-Bromo-7-phenyl-hexahydroazepin-2-one

3-Bromo-7-phenyl-hexahydroazepin-2-one

Cat. No.: B8450518
M. Wt: 268.15 g/mol
InChI Key: DVOBTYUMSBEKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-phenyl-hexahydroazepin-2-one is a seven-membered lactam (cyclic amide) featuring a saturated azepine ring system. Key structural attributes include:

  • Phenyl group at position 7, contributing to hydrophobic interactions and steric bulk.
  • Hexahydroazepin-2-one core, a conformationally flexible scaffold common in bioactive molecules and synthetic intermediates.

This compound is hypothesized to serve as a precursor in pharmaceutical synthesis, leveraging its bromine atom for functionalization (e.g., Suzuki-Miyaura coupling) and its lactam ring for stability .

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

3-bromo-7-phenylazepan-2-one

InChI

InChI=1S/C12H14BrNO/c13-10-7-4-8-11(14-12(10)15)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,14,15)

InChI Key

DVOBTYUMSBEKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C(C1)Br)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 3-Bromo-7-phenyl-hexahydroazepin-2-one with pharmacologically relevant lactams and heterocycles from literature and regulatory sources:

Compound Name Core Structure Substituents Key Features Applications/Potential Use
This compound Hexahydroazepin-2-one 3-Br, 7-Ph Saturated 7-membered ring; bromine for reactivity; phenyl for hydrophobicity Synthetic intermediate
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one Benzodiazepin-2-one 7-Cl, 5-(2-F-Ph) Fused benzene ring; partial unsaturation; fluorophenyl for bioactivity Pharmaceutical impurity (flurazepam-related)
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline Quinazoline 6-Cl, 4-(2-F-Ph), 2-CH3 Aromatic bicyclic system; methyl and halogen substitutions Intermediate in drug synthesis

Key Differences and Implications

a) Ring Saturation and Flexibility
  • The hexahydroazepin-2-one core is fully saturated, enabling conformational flexibility, which contrasts with the partially unsaturated benzodiazepin-2-one (e.g., flurazepam derivatives). Saturation may reduce π-π stacking but enhance adaptability in binding pockets .
b) Halogen Substituents
  • Bromine (Br) vs. Chlorine (Cl) : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitutions, making it superior for cross-coupling reactions compared to chlorine .
  • Fluorophenyl (F-Ph) vs. Phenyl (Ph) : Fluorine’s electronegativity in benzodiazepines improves metabolic stability and membrane permeability, whereas the phenyl group in the target compound primarily contributes to hydrophobicity.
c) Pharmacological Relevance
  • Benzodiazepin-2-one derivatives (e.g., flurazepam impurities) are associated with central nervous system activity, whereas This compound lacks documented biological data. Its structural features suggest utility as a synthetic building block rather than a direct bioactive agent .

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